4,6-Dimethyl-2-(phenylthio)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(phenylthio)pyrimidine is an organic compound with the molecular formula C12H12N2S It is a pyrimidine derivative characterized by the presence of two methyl groups at positions 4 and 6, and a phenylthio group at position 2
Preparation Methods
The synthesis of 4,6-Dimethyl-2-(phenylthio)pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with thiophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
4,6-Dimethyl-2-(phenylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position, where the phenylthio group can be replaced by other nucleophiles under suitable conditions.
Reduction: The phenylthio group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dimethyl-2-(phenylthio)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: While not widely used in industrial applications, it serves as a precursor for the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(phenylthio)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The phenylthio group can enhance the compound’s binding affinity to certain molecular targets, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4,6-Dimethyl-2-(phenylthio)pyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dimethyl-2-thiopyrimidine: Similar in structure but with a thiol group instead of a phenylthio group.
4,6-Dimethyl-2-chloropyrimidine: The precursor in the synthesis of this compound, containing a chlorine atom at the 2-position.
2-Amino-4,6-dimethylpyrimidine:
The uniqueness of this compound lies in the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
4,6-Dimethyl-2-(phenylthio)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are known for their role as essential building blocks in nucleic acids and have been extensively studied for their pharmacological potential. This article focuses on the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the phenylthio group enhances the compound's lipophilicity and biological activity. The general synthetic route can be outlined as follows:
- Starting Material : 2,4-dimethylpyrimidine.
- Reagents : Phenylthiol and suitable coupling agents.
- Conditions : Reflux in an organic solvent (e.g., ethanol) with a catalyst.
This compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.
Antitumor Activity
Research indicates that pyrimidine derivatives exhibit significant antitumor properties. For instance, studies show that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and lung (A549) cancers. The mechanism often involves the inhibition of DNA synthesis and cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | DNA synthesis inhibition |
A549 | 20 | Cell cycle arrest in S phase |
Antibacterial Activity
The antibacterial efficacy of pyrimidine derivatives has also been documented. In vitro studies demonstrate that this compound exhibits activity against both Gram-positive and Gram-negative bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound may serve as a potential lead in developing new antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Studies
- Antitumor Efficacy : A study evaluated the effect of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability after 48 hours of treatment, with an IC50 value of 15 µM.
- Antibacterial Activity : Another investigation assessed the antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values of 32 µg/mL and 64 µg/mL, respectively, highlighting its potential as an antibacterial agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Polymerase Inhibition : The compound may inhibit DNA polymerase activity, leading to decreased DNA replication in cancer cells.
- Protein Kinase Interaction : It can potentially bind to protein kinases involved in cell signaling pathways related to tumor growth and bacterial resistance mechanisms.
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C12H12N2S/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
IARGOCVSIPNAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=CC=CC=C2)C |
Origin of Product |
United States |
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